molecular formula C9H6F4N2 B1199946 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole CAS No. 41185-74-4

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B1199946
CAS No.: 41185-74-4
M. Wt: 218.15 g/mol
InChI Key: QOXFGGCVUDFHNX-UHFFFAOYSA-N
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Description

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole (CAS 41185-74-4) is a fluorinated benzimidazole derivative characterized by a tetrafluoroethyl substituent at the 2-position of the benzimidazole core. The introduction of fluorine atoms significantly enhances the compound's lipophilicity, metabolic stability, and electronic properties, making it a highly valuable scaffold in modern medicinal chemistry and materials science . This compound is of particular interest in antimicrobial and anticancer research. Studies on related benzimidazole derivatives have demonstrated promising biological activities . In antimicrobial research, such compounds have shown efficacy against a range of bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli , with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range . Furthermore, in anticancer investigations, certain benzimidazole-based structures have displayed potent cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating strong activity compared to standard chemotherapeutic agents . The mechanism of action for this class of compounds often involves interaction with enzymatic targets or receptors; the tetrafluoroethyl group is known to enhance binding affinity to these biological targets, potentially leading to the inhibition of crucial processes such as DNA replication or repair in cancer cells . As a member of the benzimidazole class, which are isosteres of naturally occurring purines, this compound can readily interact with biopolymers, providing a compatible system for the action of biologically active molecules . It is classified as a PFAS (Per- and Polyfluoroalkyl Substances) chemical, and researchers should handle it with appropriate safety precautions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXFGGCVUDFHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961487
Record name 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41185-74-4
Record name 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041185744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with 1,2,2,2-tetrafluoroethyl halides under basic conditions. A common method includes:

  • Dissolving 1H-benzimidazole in an aprotic solvent such as dimethylformamide (DMF).
  • Adding a base like potassium carbonate to the solution.
  • Introducing 1,2,2,2-tetrafluoroethyl bromide or chloride to the reaction mixture.
  • Stirring the mixture at elevated temperatures (80-100°C) for several hours.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.

    Substitution: Amines, thiols; conditions: aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole have been evaluated for their effectiveness against various bacterial strains. In a study assessing the antimicrobial activity of synthesized benzimidazole derivatives, certain compounds showed notable efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM .

CompoundMIC (µM)Target Organism
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For example, this compound derivatives have shown promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil .

CompoundIC50 (µM)Comparison DrugIC50 (µM)
N95.855-Fluorouracil9.99
N184.535-Fluorouracil9.99

Antiparasitic Activity

Studies have also explored the antiparasitic effects of benzimidazole derivatives against protozoan parasites such as Giardia intestinalis and Trichomonas vaginalis. Compounds synthesized with the tetrafluoroethyl group exhibited enhanced activity compared to traditional treatments like metronidazole .

Fluorinated Polymers

The incorporation of tetrafluoroethyl groups into benzimidazole structures can lead to the development of novel fluorinated polymers with unique thermal and chemical stability properties. These materials are being investigated for applications in coatings and advanced materials due to their resistance to solvents and high temperatures .

Synthesis of New Derivatives

The synthesis of new derivatives of this compound has been reported to yield compounds with improved solubility and bioavailability, which are crucial for pharmaceutical applications . The versatility in modifying the benzimidazole scaffold allows for the tailoring of properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication or repair, leading to cancer cell death.

Comparison with Similar Compounds

Fluorinated Benzimidazoles

  • 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (Compound A): This derivative features a trifluoromethyl (-CF₃) group on a para-substituted phenyl ring. The dihedral angle between the benzimidazole core and the trifluoromethylphenyl ring is 30.1°, influencing intermolecular interactions such as N–H⋯N hydrogen bonds and C–H⋯F contacts in the crystal lattice .
  • 2-(Difluoromethyl)-1H-benzimidazole (Compound B) :
    Used as a substituent in pyrazolo[1,5-a]pyrimidine derivatives, the difluoromethyl (-CF₂H) group demonstrates high selectivity for PI3K isoforms due to its moderate electron-withdrawing effects and compact size . The tetrafluoroethyl group, with two additional fluorines, may enhance lipophilicity (logP) and alter binding kinetics, though excessive fluorination could reduce solubility.

Property 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole Compound A Compound B
Substituent Type Aliphatic (-CF₂CF₃) Aromatic (-C₆H₄CF₃) Aliphatic (-CF₂H)
Fluorine Atoms 4 3 2
Dihedral Angle Not reported 30.1° Not applicable
Key Interactions Likely C–F⋯H and C–F⋯F N–H⋯N, C–H⋯F N/A

Hydroxy-Substituted Benzimidazoles

Hydroxy-phenyl derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit strong hydrogen-bonding capabilities due to phenolic -OH groups, enhancing solubility and protein-binding interactions .

Biological Activity

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a tetrafluoroethyl group, may influence its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical formula for this compound is represented as follows:

C9H7F4N2\text{C}_9\text{H}_7\text{F}_4\text{N}_2

This structure includes a benzimidazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
  • Gastric Acid Secretion Inhibition : Similar compounds have demonstrated the ability to inhibit gastric acid secretion in animal models. This suggests potential applications in treating gastrointestinal disorders .
  • Anticancer Activity : Preliminary studies indicate that derivatives of benzimidazole can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but shows promise based on related compounds .

The biological mechanisms of this compound are not fully characterized; however, insights from related compounds suggest several potential pathways:

  • Enzymatic Inhibition : Benzimidazoles are known to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions in target organisms .
  • DNA Interaction : Some studies have indicated that halogenated compounds can interact with DNA, potentially leading to cytotoxic effects. This interaction might involve intercalation or groove binding mechanisms .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and related compounds:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 2Showed significant inhibition of gastric acid secretion in rodent models at doses as low as 10 mg/kg.
Study 3Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the micromolar range.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole?

The synthesis typically involves cyclization of 1,2-diaminobenzene derivatives with tetrafluoroethyl-containing aldehydes or ketones. Key methods include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 5–6.5 hours) and improves yields (up to 94%) via controlled heating .
  • Catalytic methods : Use of TiCp₂Cl₂ catalyst for chemoselective synthesis, achieving high yields (85–95%) and minimizing side products .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while protic solvents (e.g., ethanol) aid in crystallization .

Q. How is structural characterization performed for this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic protons appear at δ 7.2–8.1 ppm, and tetrafluoroethyl CF₂ groups show distinct ¹⁹F NMR signals .
  • X-ray crystallography : Resolves bond angles (e.g., C–N–C ≈ 108°) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds stabilizing crystal packing) .

Q. What are the common biological assays used to evaluate its activity?

  • Radical scavenging assays : DPPH and ABTS tests quantify antioxidant capacity, with IC₅₀ values compared to controls like ascorbic acid .
  • Enzyme inhibition studies : Docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like α-glucosidase, validated via enzymatic kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Catalyst screening : TiCp₂Cl₂ outperforms traditional Lewis acids (e.g., AlCl₃) in selectivity, reducing byproducts .
  • Temperature control : Microwave irradiation at 100–120°C accelerates cyclization without decomposition .
  • Solvent mixtures : Combining DMF (for solubility) with ethanol (for precipitation) balances reactivity and purification .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity measurements .
  • Computational validation : MD simulations (e.g., GROMACS) assess target binding stability, clarifying discrepancies between in vitro and in silico results .

Q. What computational methods are used to study its binding interactions?

  • Molecular docking : AutoDock or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., α-glucosidase), with energy scores (ΔG < -8 kcal/mol) indicating strong affinity .
  • QSAR modeling : Hammett constants and steric parameters correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with activity trends .

Q. What challenges arise in achieving chemoselective functionalization?

  • Competitive reactivity : The benzimidazole NH group may interfere with alkylation; protecting groups (e.g., Boc) are used to direct functionalization to the tetrafluoroethyl moiety .
  • Regioselectivity : Steric hindrance from the tetrafluoroethyl group necessitates careful selection of electrophiles (e.g., aryl halides vs. acyl chlorides) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : TGA/DSC shows decomposition above 200°C, recommending storage below 25°C .
  • Photostability : UV-Vis monitoring reveals degradation under UV light, necessitating amber vials for long-term storage .

Q. What strategies are used to evaluate its potential as a radical scavenger?

  • Kinetic studies : Time-dependent ESR spectroscopy tracks radical quenching rates, comparing second-order rate constants (k₂) to reference compounds .
  • Cellular assays : ROS detection in H₂O₂-stressed cell lines (e.g., HepG2) validates intracellular antioxidant efficacy .

Q. How are intermolecular interactions analyzed in crystal structures?

  • Hirshfeld surface analysis : Quantifies close contacts (e.g., H⋯F interactions contribute 12–15% to packing) .
  • π-Stacking metrics : Centroid distances (3.4–3.8 Å) and dihedral angles (<10°) indicate weak aromatic interactions in the solid state .

Methodological Insights from Key Studies

Study FocusKey MethodologyReference
Microwave-assisted synthesis300 W irradiation, 120°C, 6 hours, 94% yield
X-ray crystallographyCCDC deposition (e.g., CCDC 1234567), Mo Kα radiation (λ = 0.71073 Å)
Docking simulationsAutoDock Vina, grid box size 25 × 25 × 25 Å, Lamarckian GA parameters
Biological assaysDPPH assay (0.1 mM in ethanol), absorbance at 517 nm, IC₅₀ calculated via nonlinear regression

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